3-(2-methoxyethyl)-5-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one
Description
The compound 3-(2-methoxyethyl)-5-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one features a pyrrolo[3,2-d]pyrimidin-4-one core, a heterocyclic scaffold extensively studied for its antiproliferative and kinase-inhibitory properties . Key structural elements include:
- N3 substitution: A 2-methoxyethyl group, which may influence solubility and metabolic stability.
- C5 and C7 substitutions: Methyl and phenyl groups, respectively, which are known to enhance steric interactions in enzymatic binding pockets .
Pyrrolo[3,2-d]pyrimidines are recognized for their versatility in medicinal chemistry, with modifications at N3, N5, C2, and C7 positions directly impacting biological activity, toxicity, and pharmacokinetics (PK) .
Properties
IUPAC Name |
3-(2-methoxyethyl)-5-methyl-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-7-phenylpyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3S/c1-18-10-12-21(13-11-18)26-29-23(19(2)35-26)17-36-28-30-24-22(20-8-6-5-7-9-20)16-31(3)25(24)27(33)32(28)14-15-34-4/h5-13,16H,14-15,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNGQROTZGNEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=C(C(=O)N3CCOC)N(C=C4C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-5-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the pyrrolo[3,2-d]pyrimidine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxazole moiety: This can be achieved through a condensation reaction between an aldehyde and an amine, followed by cyclization.
Thioether formation:
Final modifications: The methoxyethyl and methyl groups are introduced in the final steps through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-5-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-methoxyethyl)-5-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-5-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound could interact with DNA, influencing gene expression and cell proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyrrolo[3,2-d]pyrimidine Analogues
Key Observations :
- The target compound’s C2 sulfanyl-oxazole substituent distinguishes it from classical DNA alkylators (e.g., halogenated derivatives) and kinase inhibitors (e.g., diphenylurea derivatives).
- N3 2-methoxyethyl substitution contrasts with N5 modifications in halogenated analogues, suggesting divergent metabolic pathways and toxicity profiles .
Table 2: Antiproliferative and PK Profiles of Pyrrolo[3,2-d]pyrimidines
Key Observations :
- N5 substitution reduces toxicity (MTD increases 4–8×) while maintaining antiproliferative potency .
- The target compound’s oxazole-sulfanyl group may confer selectivity for kinase targets (e.g., VEGFR2) or novel mechanisms compared to classical DNA binders .
Pharmacokinetic and Toxicity Considerations
- Halogenated Analogues : Rapid metabolism of N5-unsubstituted compounds contributes to toxicity (MTD = 5–10 mg/kg), whereas N5 alkylation slows metabolism, improving tolerability (MTD = 40 mg/kg) .
- Sulfanyl Substituents : The target compound’s C2 sulfanyl group may enhance thiol-mediated binding but could also increase reactivity, necessitating stability studies .
- Methoxyethyl Group : The N3 2-methoxyethyl chain likely improves solubility, a critical factor for oral bioavailability .
Biological Activity
The compound 3-(2-methoxyethyl)-5-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one belongs to the class of pyrrolo[3,2-d]pyrimidine derivatives. This class has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of this compound is crucial for understanding its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves multiple steps including the formation of the pyrrolo[3,2-d]pyrimidine core and subsequent modifications to introduce methoxyethyl and oxazole moieties. Characterization techniques such as NMR and mass spectrometry are essential to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that pyrrolo[3,2-d]pyrimidine derivatives exhibit varying degrees of antibacterial activity against several pathogens. For instance, studies have shown that certain derivatives demonstrate significant inhibition against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella species. The minimum inhibitory concentration (MIC) values provide insight into the efficacy of these compounds.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 4a | Staphylococcus aureus | 15 |
| 4b | Pseudomonas aeruginosa | 20 |
| 4c | Escherichia coli | 10 |
| 4d | Salmonella spp. | 25 |
The compound may exhibit similar antimicrobial properties based on its structural analogs, particularly due to the presence of the oxazole ring which is known for enhancing antibacterial activity.
Anticancer Activity
Pyrrolo[3,2-d]pyrimidine derivatives have also been studied for their anticancer potential. They have been shown to inhibit cell proliferation in various cancer cell lines. For example, a related study demonstrated that certain derivatives could induce apoptosis in cancer cells through mechanisms involving microtubule disruption.
In a case study involving a derivative with a similar structure:
- Cell Line : HeLa (cervical cancer)
- EC50 : 5 µM
- Mechanism : Induction of apoptosis via mitochondrial pathway
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[3,2-d]pyrimidines is influenced by their structural features. Modifications at various positions on the pyrimidine ring can enhance or diminish their biological effects. For example:
- Substituents at the C5 position have been linked to increased cytotoxicity.
- The introduction of methoxy groups can improve solubility and bioavailability.
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between these compounds and their biological targets. For instance, docking simulations reveal that certain derivatives bind effectively to DNA gyrase and MurD enzyme active sites, suggesting potential mechanisms for their antibacterial action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
